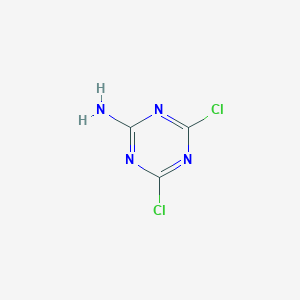

2-Amino-4,6-dichlorotriazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 267458. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2N4/c4-1-7-2(5)9-3(6)8-1/h(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLXKFUCPVGZEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40239372 | |

| Record name | 4,6-Dichloro-1,3,5-trazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-20-0 | |

| Record name | 2-Amino-4,6-dichloro-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-1,3,5-trazin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 933-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 933-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dichloro-1,3,5-trazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dichloro-1,3,5-triazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DICHLORO-1,3,5-TRAZIN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5S5IYO89G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Amino-4,6-dichlorotriazine chemical properties and structure

An In-depth Technical Guide to 2-Amino-4,6-dichlorotriazine

For researchers, scientists, and professionals in drug development, this compound (CAS No. 933-20-0) is a pivotal intermediate compound.[1] Its unique trifunctional character, derived from a stable triazine core, two highly reactive chlorine atoms, and a versatile amino group, makes it an essential building block in the synthesis of a wide array of complex molecules, particularly active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols.

Chemical Structure and Reactivity

This compound is a heterocyclic compound built upon a 1,3,5-triazine ring.[1] Its structure features two chlorine atoms at the 4 and 6 positions and an amino group at the 2 position.[1][3]

The key to its synthetic utility lies in the differential reactivity of these functional groups:

-

Reactive Chlorine Atoms : The chlorine atoms are highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2] This allows for their displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. Reaction conditions can be carefully controlled to achieve either selective monosubstitution or complete disubstitution, offering significant synthetic flexibility.[2]

-

Functional Amino Group : The amino group at the 2-position provides another site for chemical modification.[1] It can undergo typical reactions of primary amines, such as acylation and alkylation, enabling further molecular elaboration to refine pharmacological properties like solubility, binding affinity, and metabolic stability.[1][2]

This combination of reactive sites allows chemists to introduce a diverse range of substituents, making it a valuable scaffold in the construction of novel drug candidates, including anticancer, antiviral, and anti-inflammatory agents.[1]

Chemical and Physical Properties

The physicochemical properties of this compound are summarized below. It typically appears as a white to off-white crystalline solid or powder.[1][3]

| Property | Value | Citations |

| CAS Number | 933-20-0 | [1][4][5][6] |

| Molecular Formula | C₃H₂Cl₂N₄ | [1][4][6][7] |

| Molecular Weight | 164.98 g/mol | [1][4][5][7] |

| Appearance | White to off-white crystalline solid | [1][3] |

| Melting Point | 235-242 °C | [1][5][6] |

| Boiling Point | 428.8 ± 28.0 °C at 760 mmHg (Predicted) | [5][6][8] |

| Density | 1.7 ± 0.1 g/cm³ | [5][6] |

| Solubility | Sparingly soluble in water; Soluble in warm methanol and dioxane. | [3] |

| pKa | 2.28 ± 0.10 (Predicted) | [3] |

| LogP | 0.47 | [5] |

Experimental Protocols

The synthesis of this compound is primarily achieved through the controlled reaction of Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) with an ammonia source. The differential reactivity of the chlorine atoms at various temperatures is key to achieving selective substitution.[9]

Protocol: Synthesis from Cyanuric Chloride and Ammonia

This protocol is based on the nucleophilic substitution of one chlorine atom on the cyanuric chloride ring.

Materials and Equipment:

-

Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine)

-

Ammonia source (e.g., liquid ammonia[10] or ammonium hydroxide solution[3][8])

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF)[10], Dichloromethane (DCM)[3][8])

-

Diglyme (optional, co-solvent)[10]

-

Reaction vessel with stirring mechanism and cooling bath

-

Dropping funnel

-

Filtration apparatus

-

Rotary evaporator

-

Purification system (e.g., flash chromatography)

Procedure:

-

Reaction Setup : Dissolve cyanuric chloride in an appropriate anhydrous solvent (e.g., THF or DCM) in a reaction vessel equipped with a stirrer and cool the solution to 0°C using an ice bath.[3][8][10]

-

Nucleophile Addition : Add the ammonia source (e.g., liquid ammonia or an equimolar amount of ammonium hydroxide solution) dropwise to the stirred solution.[3][8][10] It is crucial to maintain a low temperature (typically between 0°C and 15°C) during the addition to prevent over-reaction and the formation of di- or tri-substituted byproducts.[9][10]

-

Reaction Monitoring : Stir the mixture for a designated period (e.g., one hour) at low temperature, then allow it to warm to room temperature while continuing to stir.[10] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up and Isolation : Upon completion, the resulting suspension is filtered to remove any precipitated salts (e.g., ammonium chloride).[10] The filtrate is then concentrated under reduced pressure.[10]

-

Purification : The crude product is typically purified by pouring the concentrated filtrate into ice water to precipitate the solid product, which is then collected by filtration, washed with water, and dried.[10] Alternatively, for higher purity, flash column chromatography can be employed using a solvent system such as ethyl acetate/dichloromethane.[3][8] A high yield (up to 99%) of 2-Amino-4,6-dichloro-s-triazine can be obtained.[8]

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

Caption: Synthetic pathway of this compound.

Caption: Experimental workflow for synthesis and purification.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. aschemicals.com [aschemicals.com]

- 5. This compound | CAS#:933-20-0 | Chemsrc [chemsrc.com]

- 6. echemi.com [echemi.com]

- 7. 2-Amino-4,6-dichloro-1,3,5-triazine = 96 933-20-0 [sigmaaldrich.com]

- 8. This compound | 933-20-0 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. prepchem.com [prepchem.com]

Synthesis of 2-Amino-4,6-dichlorotriazine from cyanuric chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-amino-4,6-dichlorotriazine from cyanuric chloride, a critical intermediate in the development of pharmaceuticals and other bioactive molecules.[1][2][3] This document provides a comprehensive overview of the synthetic process, including detailed experimental protocols and a summary of quantitative data.

Core Synthesis Pathway

The synthesis of this compound is achieved through the nucleophilic aromatic substitution of one chlorine atom on the cyanuric chloride ring with an amino group.[2] This reaction takes advantage of the differential reactivity of the chlorine atoms on the triazine ring, which can be controlled by temperature.[4][5] Typically, the monosubstitution occurs at low temperatures (around 0°C), while di- and tri-substitution reactions require higher temperatures.[4][5]

The reaction involves the controlled addition of an ammonia source, such as liquid ammonia or ammonium hydroxide, to a solution of cyanuric chloride in a suitable solvent.[6][7] The careful control of reaction conditions is crucial to achieve selective monosubstitution and high yields of the desired product.[8]

Experimental Data Summary

The following table summarizes quantitative data from various reported experimental protocols for the synthesis of this compound.

| Parameter | Method 1 | Method 2 |

| Cyanuric Chloride | 300 g (1.63 mol) | 2.16 g (11.69 mmol) |

| Ammonia Source | 81.6 mL liquid ammonia | Ammonium hydroxide (1 equiv) |

| Solvent | 1 L THF and 0.24 L diglyme | 10 mL anhydrous dichloromethane |

| Temperature | 0°C to ambient | Not specified |

| Reaction Time | 2 hours | Not specified |

| Yield | 244.3 g | 99% |

| Melting Point | 221-223.5°C (dec) | Not specified |

| Reference | [6] | [7] |

Detailed Experimental Protocols

Below are detailed methodologies for the synthesis of this compound from cyanuric chloride.

Protocol 1: Synthesis using Liquid Ammonia in THF/Diglyme

This protocol is adapted from a procedure utilizing liquid ammonia as the nitrogen source.[6]

Materials:

-

Cyanuric chloride (300 g, 1.63 mol)

-

Tetrahydrofuran (THF), anhydrous (1 L)

-

Diglyme, anhydrous (0.24 L)

-

Liquid ammonia (81.6 mL, 3.36 mol)

-

Ice water

Procedure:

-

A solution of cyanuric chloride in THF and diglyme is prepared in a suitable reaction vessel.

-

The solution is cooled to 0°C using an ice bath.

-

Liquid ammonia is added dropwise to the cooled solution over a period of 90 minutes, ensuring the temperature is maintained between 10-15°C.

-

The reaction mixture is stirred for one hour at a temperature between -10°C and 0°C.

-

The mixture is then allowed to warm to ambient temperature over one hour.

-

The resulting suspension is filtered, and the solid is washed with THF.

-

The filtrate volume is reduced by half and then poured over 1 liter of ice water.

-

The resulting white solid is collected by filtration, washed with water, and dried in vacuo to yield 2-amino-4,6-dichloro-1,3,5-triazine.[6]

Protocol 2: Synthesis using Ammonium Hydroxide in Dichloromethane

This protocol describes a method using ammonium hydroxide in an anhydrous dichloromethane solvent.[7]

Materials:

-

Cyanuric chloride (2.16 g, 11.69 mmol)

-

Anhydrous dichloromethane (10 mL)

-

Ammonium hydroxide (1 equivalent)

-

Ethyl acetate

-

Dichloromethane

Procedure:

-

A solution of cyanuric chloride in anhydrous dichloromethane is prepared under stirring conditions.

-

An equimolar amount of ammonium hydroxide solution is added dropwise to the cyanuric chloride solution.

-

Upon completion of the reaction, the mixture is purified by flash column chromatography.

-

The column is eluted with a mixture of ethyl acetate and dichloromethane (8:2, v/v) to afford the target compound, 2-amino-4,6-dichloro-s-triazine.[7]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from cyanuric chloride.

Caption: Synthetic workflow for this compound.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. This compound | 933-20-0 [chemicalbook.com]

- 8. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-4,6-dichlorotriazine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,6-dichlorotriazine is a versatile heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its unique trifunctional character, featuring a triazine core, two reactive chlorine atoms, and an amino group, makes it a valuable intermediate for the synthesis of a diverse range of biologically active molecules, including anticancer, antiviral, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its reactivity and applications.

Physical and Chemical Properties

This compound typically appears as a white to off-white crystalline solid.[1] It is stable at room temperature.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₂Cl₂N₄ | [3] |

| Molecular Weight | 164.98 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 239-242 °C | [3] |

| Boiling Point | 428.8 ± 28.0 °C (Predicted) | [5] |

| Solubility | Sparingly soluble in water. Soluble in warm methanol and warm dioxane (9g/100ml at 25°C). | [2] |

| pKa | 2.28 ± 0.10 (Predicted) | [2] |

| Density | 1.731 ± 0.06 g/cm³ (Predicted) | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the controlled reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with ammonia or an ammonium hydroxide solution. The reaction's temperature is a critical parameter to ensure monosubstitution.[6]

Synthesis of this compound

Experimental Protocol:

-

Reaction Setup: A solution of cyanuric chloride (1.63 mol) in a mixture of tetrahydrofuran (THF, 1 L) and diglyme (0.24 L) is prepared in a suitable reaction vessel equipped with a stirrer and a dropping funnel. The solution is cooled to 0 °C using an ice bath.[1]

-

Addition of Ammonia: Liquid ammonia (3.36 mol) is added dropwise to the cooled solution over 90 minutes. The temperature of the reaction mixture should be maintained between 10-15 °C during the addition.[1]

-

Reaction: The mixture is stirred for one hour at a temperature of -10 °C to 0 °C. Following this, the reaction is allowed to warm to ambient temperature over one hour.[1]

-

Work-up and Isolation: The resulting suspension is filtered, and the solid is washed with THF. The filtrate is then concentrated to half its original volume and poured over 1 liter of ice water. This causes the product to precipitate as a white solid.[1]

-

Purification: The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield 2-amino-4,6-dichloro-1,3,5-triazine.[1]

Figure 1: Synthesis workflow for this compound.

Chemical Reactivity and Functionalization

The chemical utility of this compound stems from the differential reactivity of its functional groups. The two chlorine atoms are highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential introduction of a wide variety of nucleophiles.[7] The amino group can also be functionalized, providing another site for chemical modification.[3]

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the triazine ring can be readily displaced by nucleophiles such as amines, alcohols, and thiols. The reaction conditions, particularly temperature, can be controlled to achieve selective monosubstitution or disubstitution.[6][7]

General Experimental Protocol for Nucleophilic Substitution with an Amine:

-

Reaction Setup: this compound (1 equivalent) is dissolved in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[8]

-

Addition of Reagents: The desired amine (1-1.2 equivalents) and a base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIEA) (1-1.5 equivalents), are added to the solution.[8][9]

-

Reaction: The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine, for a period ranging from a few hours to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[8]

-

Work-up and Isolation: Upon completion, the reaction mixture is typically diluted with a solvent and washed with water to remove salts. The organic layer is dried, concentrated, and the product is purified by recrystallization or column chromatography.[10]

References

- 1. prepchem.com [prepchem.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Amino-4,6-dichloro-1,3,5-triazine = 96 933-20-0 [sigmaaldrich.com]

- 5. This compound | CAS#:933-20-0 | Chemsrc [chemsrc.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stability and Storage of 2-Amino-4,6-dichlorotriazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-4,6-dichlorotriazine (CAS No. 933-20-0). The information herein is curated to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this versatile chemical intermediate.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a baseline for its handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₃H₂Cl₂N₄ | |

| Molecular Weight | 164.98 g/mol | |

| Melting Point | 239-242 °C | |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Sparingly soluble in water. Soluble in warm methanol and warm dioxane. | [1] |

| pKa | 2.28 ± 0.10 (Predicted) | [1] |

Stability Profile and Recommended Storage

The stability of this compound is a critical factor in its effective use as a chemical intermediate. While specific kinetic data on its degradation is limited in publicly available literature, a qualitative stability profile and recommended storage conditions have been established from material safety data sheets and related publications.

| Parameter | Recommendation/Observation | Reference |

| General Stability | Stable at room temperature. | [1] |

| Storage Temperature | Recommended storage at -20°C in a freezer for long-term stability. Short-term storage in a cool, dry place is also suggested. | [1] |

| Atmosphere | Store under an inert atmosphere. | [1] |

| Light Sensitivity | Keep in a dark place, as s-triazine derivatives can be susceptible to photodegradation. | |

| Incompatibilities | Avoid contact with strong oxidizing agents, heat, flames, and sparks. | |

| Hazardous Decomposition | When heated to decomposition, it may emit toxic fumes of carbon monoxide, nitrogen oxides, and hydrogen chloride. |

Potential Degradation Pathways

While a definitive degradation pathway for this compound is not extensively documented, the degradation of analogous chlorotriazine compounds, particularly herbicides, has been studied. The primary degradation routes are expected to be hydrolysis and photolysis. The chlorine atoms on the triazine ring are susceptible to nucleophilic substitution, particularly by hydroxyl groups under aqueous conditions. The amino group can also be a site for chemical modification.

A plausible degradation pathway for this compound likely involves the sequential hydrolysis of the chlorine atoms, leading to the formation of hydroxylated derivatives.

Caption: Plausible hydrolytic degradation pathway of this compound.

Experimental Protocols for Stability Assessment

To ensure the stability of this compound for its intended use, a forced degradation study is recommended. The following are exemplary protocols based on the International Council for Harmonisation (ICH) guidelines. These studies are designed to identify potential degradation products and to develop stability-indicating analytical methods.[2][3]

The following diagram illustrates a typical workflow for conducting a comprehensive stability assessment.

Caption: General experimental workflow for stability assessment.

-

Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), deionized water (neutral), and 0.1 M NaOH (basic).[4]

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[4]

-

Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48, 168 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).[4]

-

Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., up to 7 days).[4]

-

Sampling: Withdraw aliquots at specified time intervals.

-

Analysis: Analyze the samples by HPLC.

-

Sample Preparation: Expose a solid sample of this compound and a solution of the compound (e.g., 1 mg/mL in a suitable solvent) to a light source.

-

Light Exposure: The light source should provide a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be kept in the dark under the same temperature conditions.

-

Sampling: Analyze the samples after the exposure period.

-

Analysis: Use HPLC to compare the chromatograms of the exposed and control samples.

-

Sample Preparation: Place a solid sample of this compound in a controlled temperature and humidity chamber.

-

Incubation: Expose the sample to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.[4]

-

Sampling: Withdraw samples at specified time intervals.

-

Analysis: Dissolve the samples in a suitable solvent and analyze by HPLC to assess for degradation.

Analytical Methods for Stability Testing

High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is the most common technique for stability testing. For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.

-

HPLC Method Development: A reverse-phase C18 column is often suitable. The mobile phase could consist of a gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol. The detection wavelength should be chosen based on the UV spectrum of this compound.

-

LC-MS for Degradant Identification: LC-MS can be used to determine the mass of the degradation products, which is crucial for elucidating their structures and understanding the degradation pathway.

Conclusion

This compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation under conditions of high humidity, elevated temperature, and exposure to light and strong oxidizing agents. For critical applications, particularly in drug development, it is imperative to conduct thorough stability studies to ensure the quality and purity of the material. The protocols and information provided in this guide offer a framework for the systematic evaluation of the stability of this compound.

References

Spectroscopic and Physicochemical Profile of 2-Amino-4,6-dichlorotriazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 2-Amino-4,6-dichlorotriazine (CAS 933-20-0), a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document details its structural characteristics through spectroscopic data, outlines relevant experimental protocols, and presents a logical workflow for its analysis.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] It serves as a versatile building block in medicinal chemistry, allowing for the introduction of the triazine scaffold into more complex molecules.[2] The presence of two reactive chlorine atoms and an amino group provides multiple sites for chemical modification.[2]

| Property | Value | Reference |

| Molecular Formula | C₃H₂Cl₂N₄ | [3][4] |

| Molecular Weight | 164.98 g/mol | [3] |

| Melting Point | 239-242 °C | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Sparingly soluble in water; soluble in warm methanol and warm dioxane.[1] | [1] |

Spectroscopic Data

¹H NMR Spectral Data (Representative)

The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing a signal for the amino protons. The chemical shift of these protons can be influenced by the solvent, concentration, and temperature.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 7.0 - 8.0 | Broad Singlet | -NH₂ |

¹³C NMR Spectral Data (Representative)

The ¹³C NMR spectrum will show signals for the carbon atoms of the triazine ring. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine substituents. Data for the structurally similar 2-chloro-4,6-diamino-1,3,5-triazine is provided as a reference.

| Chemical Shift (δ) ppm | Assignment |

| ~ 170 | C-Cl |

| ~ 168 | C-NH₂ |

IR Spectral Data (Representative)

The Infrared (IR) spectrum provides information about the functional groups present in the molecule. The following are characteristic absorption bands expected for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amino group) |

| 1650 - 1580 | Medium | N-H bending (scissoring) |

| 1550 - 1480 | Strong | Triazine ring stretching |

| 850 - 750 | Strong | C-Cl stretching |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound and related compounds.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical due to the potential for low solubility of triazine derivatives.

-

¹H NMR Acquisition : Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-10 seconds) are typically required to obtain a good signal-to-noise ratio.

-

Data Processing : Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy

-

Sample Preparation (KBr Pellet) : Mix a small amount of the solid sample (approx. 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

Logical Workflow and Synthesis

The following diagrams illustrate the synthesis of this compound and a typical workflow for its spectroscopic characterization.

Caption: Synthetic pathway for this compound.

Caption: Workflow for spectroscopic characterization.

References

An In-depth Technical Guide to the Safety and Handling of 2-Amino-4,6-dichlorotriazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Amino-4,6-dichlorotriazine (CAS No. 933-20-0), a key intermediate in synthetic chemistry. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Acute toxicity - Oral | 4 |

| Skin irritation | 2 |

| Eye irritation | 2 |

| Specific target organ toxicity – single exposure | 3 |

Table 2: Hazard and Precautionary Statements

| Code | Statement |

| H302 | Harmful if swallowed.[1][2][3] |

| H315 | Causes skin irritation.[1][2][3] |

| H319 | Causes serious eye irritation.[1][2][3] |

| H335 | May cause respiratory irritation.[1][2][3] |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2][3] |

| P264 | Wash skin thoroughly after handling.[2][3][4] |

| P270 | Do not eat, drink or smoke when using this product.[2][3][4] |

| P271 | Use only outdoors or in a well-ventilated area.[2][3][4] |

| P280 | Wear protective gloves/ eye protection/ face protection.[2][3][4] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2][4] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[2][3][4] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3][5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3] |

| P330 | Rinse mouth.[2][3][4] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[2] |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[2] |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[2][3] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2][3][4] |

| P405 | Store locked up.[2][3][4] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[3][4] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

Table 3: Physical and Chemical Properties

| Property | Value |

| Appearance | White to almost white crystalline solid.[2] |

| Molecular Formula | C₃H₂Cl₂N₄[1] |

| Molecular Weight | 164.98 g/mol [1] |

| Melting Point | 239-242 °C[1] |

| Boiling Point | 428.8 ± 28.0 °C at 760 mmHg[1] |

| Density | 1.7 ± 0.1 g/cm³[1][3] |

| Flash Point | 213.1 ± 24.0 °C[1] |

| Solubility | Sparingly soluble in water. Soluble in warm methanol and warm dioxane.[2] |

| Stability | Stable at room temperature.[1][2] |

Experimental Protocols: First-Aid and Emergency Procedures

Detailed protocols for first-aid measures and handling accidental releases are critical for mitigating exposure and ensuring personnel safety.

In the event of exposure, follow the procedures outlined below.

-

Inhalation: Remove the individual to fresh air. If symptoms persist or in severe cases, seek immediate medical attention.[1] If breathing is difficult, administer oxygen.[6]

-

Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] If skin irritation occurs, seek medical advice.[2]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids with fingers to assure adequate flushing.[1] If eye irritation persists, seek medical attention.[2]

-

Ingestion: Wash out the mouth with copious amounts of water for at least 15 minutes.[1] Do not induce vomiting. Seek immediate medical attention.[7]

Figure 1: First-Aid Protocol for Exposure to this compound.

In the case of a spill, the following protocol should be enacted to ensure proper containment and cleanup.

-

Personal Precautions: Wear appropriate personal protective equipment (PPE), including a respirator, chemical-resistant gloves, protective clothing, and eye protection.[1] Ensure adequate ventilation.

-

Environmental Precautions: Prevent the material from entering drains or water courses.[1]

-

Methods for Cleaning Up: Mix the spilled material with sand or another similar inert absorbent material.[1] Sweep up the mixture and place it into a tightly closed container for disposal.[1]

Figure 2: Workflow for Handling Accidental Spills.

Handling, Storage, and Personal Protection

Proper handling and storage procedures, along with the use of appropriate personal protective equipment, are essential for minimizing risk.

Table 4: Handling, Storage, and Personal Protection

| Aspect | Recommendation |

| Engineering Controls | Use only in a chemical fume hood.[1] Ensure eyewash stations and safety showers are close to the workstation.[6] |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear safety goggles.[1]- Hand Protection: Wear chemical-resistant gloves.[1]- Skin and Body Protection: Wear laboratory clothing.[1]- Respiratory Protection: Wear an approved mask or respirator.[1] |

| Safe Handling | This product should be handled by, or under the close supervision of, those properly qualified in handling potentially hazardous chemicals.[1] Avoid contact with skin and eyes.[3] Avoid breathing dust.[1] Wash thoroughly after handling.[1] |

| Storage Conditions | Store in a cool, dry, and well-ventilated place.[2][3] Keep the container tightly closed.[2][3] Store refrigerated in closed vessels.[1] |

| Incompatible Materials | Oxidizing agents.[1] |

| Conditions to Avoid | Heat, flames, and sparks.[1] |

Fire-Fighting and Disposal

Table 5: Fire-Fighting and Disposal Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use dry powder or carbon dioxide extinguishers.[1] Water spray, alcohol-resistant foam can also be used.[6] |

| Hazardous Combustion Products | Carbon monoxide, nitrogen oxides, and hydrogen chloride.[1] |

| Advice for Firefighters | Wear protective clothing and a self-contained breathing apparatus (SCBA).[1] |

| Disposal | Dispose of this material and its container at an approved waste disposal plant, in accordance with national and regional regulations.[1][3] Do not allow the material to enter drains or water courses.[1] |

This guide is intended to provide essential safety information for trained professionals. Always refer to the full Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to 2-Amino-4,6-dichlorotriazine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dichlorotriazine, a key heterocyclic compound, has played a pivotal role in the advancement of agrochemicals and serves as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical significance, synthesis, and chemical properties. Its primary importance lies in its role as a crucial intermediate in the production of s-triazine herbicides, a class of compounds that revolutionized weed control in the mid-20th century.

Historical Context and Discovery

The story of this compound is intrinsically linked to the development of triazine-based herbicides. In 1952, the herbicidal properties of a triazine derivative, chlorazine, were first reported by A. Gast and colleagues at J.R. Geigy Ltd. in Switzerland. This discovery spurred further research into s-triazine compounds, leading to the synthesis and commercialization of highly effective herbicides such as simazine in 1956 and atrazine in 1958.

Physicochemical and Spectral Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and manufacturing.

| Property | Value | Reference |

| Molecular Formula | C₃H₂Cl₂N₄ | [1][2] |

| Molecular Weight | 164.98 g/mol | [1] |

| Appearance | White to off-white crystalline solid/powder | [1][3] |

| Melting Point | 235-242 °C | [1][2] |

| Boiling Point | 428.8 ± 28.0 °C at 760 mmHg (Predicted) | [4][5] |

| Density | 1.7 ± 0.1 g/cm³ | [2][4] |

| CAS Number | 933-20-0 | [3] |

| Spectral Data | Information |

| InChI | 1S/C3H2Cl2N4/c4-1-7-2(5)9-3(6)8-1/h(H2,6,7,8,9) |

| SMILES | Nc1nc(Cl)nc(Cl)n1 |

| MDL Number | MFCD00078331 |

Synthesis of this compound

The primary industrial synthesis of this compound involves the nucleophilic substitution of one chlorine atom of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with ammonia. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for a controlled, stepwise reaction.

Experimental Protocol: Synthesis from Cyanuric Chloride and Ammonia

This protocol is adapted from established laboratory procedures for the synthesis of this compound.

Materials:

-

Cyanuric chloride (1.0 mole)

-

Ammonia (aqueous solution, e.g., 28-30%) (1.0 mole)

-

Acetone

-

Water

-

Ice

Procedure:

-

A suspension of cyanuric chloride in a mixture of acetone and water is prepared in a reaction vessel equipped with a stirrer and a cooling system.

-

The suspension is cooled to a temperature between 0 and 5 °C using an ice bath.

-

An equimolar amount of aqueous ammonia is added dropwise to the stirred suspension, while maintaining the temperature below 10 °C. The reaction is exothermic, and careful temperature control is crucial to prevent further substitution.

-

After the addition of ammonia is complete, the reaction mixture is stirred for an additional 1-2 hours at the same temperature to ensure the completion of the monosubstitution.

-

The resulting white precipitate of this compound is collected by filtration.

-

The product is washed with cold water to remove any unreacted starting materials and by-products.

-

The purified this compound is then dried under vacuum.

Reaction Pathways and Experimental Workflows

The synthesis of this compound and its subsequent use in the production of herbicides like atrazine can be visualized as a clear experimental workflow.

Caption: Synthetic pathway from cyanuric chloride to atrazine.

The synthesis of atrazine from this compound involves further sequential nucleophilic substitutions with isopropylamine and ethylamine. The temperature is incrementally raised to facilitate the displacement of the remaining chlorine atoms.

Experimental Protocol: Synthesis of Atrazine from this compound

This protocol outlines the subsequent steps to produce atrazine, a widely used herbicide.

Materials:

-

This compound (1.0 mole)

-

Isopropylamine (1.0 mole)

-

Ethylamine (1.0 mole)

-

Sodium hydroxide (or another suitable base)

-

Solvent (e.g., toluene or a mixed aqueous system)

Procedure:

-

This compound is suspended in a suitable solvent in a reaction vessel.

-

An equimolar amount of isopropylamine is added to the mixture. The reaction is typically carried out at a moderately elevated temperature (e.g., 20-40 °C) to facilitate the second substitution. A base is added to neutralize the HCl formed during the reaction.

-

After the reaction with isopropylamine is complete, the temperature is raised further (e.g., 50-70 °C).

-

An equimolar amount of ethylamine is then added to the reaction mixture, along with a base, to displace the final chlorine atom.

-

The reaction is monitored until completion. The atrazine product is then isolated, for example, by filtration if it precipitates, or by extraction following the removal of the solvent.

-

The crude atrazine is then purified, typically by recrystallization.

Logical Relationship in Synthesis

The controlled, stepwise nature of the nucleophilic substitution on the triazine ring is a cornerstone of its synthetic utility.

Caption: Stepwise synthesis of trisubstituted triazines.

Conclusion

This compound holds a significant place in the history of industrial organic chemistry. Its discovery and development were driven by the need for effective agricultural solutions, and it remains a vital intermediate in the synthesis of a range of valuable compounds. For researchers and professionals in drug development and other areas of chemical synthesis, the well-established reactivity of the C-Cl bonds in this molecule offers a reliable and versatile platform for the construction of more complex molecular architectures. A thorough understanding of its synthesis and chemical properties is fundamental to leveraging its full potential in modern chemical research and industry.

References

Theoretical Insights into the Reactivity of 2-Amino-4,6-dichlorotriazine: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a deep understanding of the chemical reactivity of key intermediates is paramount for the rational design and synthesis of novel therapeutic agents. 2-Amino-4,6-dichlorotriazine stands out as a crucial building block in medicinal chemistry, primarily owing to the differential reactivity of its functional groups.[1][2][3] This technical guide provides an in-depth analysis of the theoretical studies concerning the reactivity of this versatile molecule, offering insights into its electronic structure and susceptibility to nucleophilic attack. While direct computational studies on this compound are not extensively available in the reviewed literature, this guide leverages data from closely related triazine derivatives to infer its reactivity profile. This approach provides a robust framework for predicting reaction pathways and designing synthetic strategies.

Core Concepts: Reactivity of the Triazine Scaffold

The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This characteristic makes the carbon atoms within the ring electrophilic and, therefore, susceptible to nucleophilic attack. In the case of this compound, the two chlorine atoms are excellent leaving groups, rendering the C4 and C6 positions highly reactive towards nucleophilic aromatic substitution (SNAr).[2][3] The amino group at the C2 position, being an electron-donating group, can modulate the reactivity of the remaining chlorine atoms.

The SNAr mechanism on dichlorotriazines typically proceeds through a two-step addition-elimination pathway. A nucleophile first attacks the electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the triazine ring. The rate of this reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature.

Theoretical Reactivity Descriptors of Triazine Derivatives

To quantitatively assess the reactivity of this compound, it is instructive to examine theoretical descriptors calculated for related triazine compounds using Density Functional Theory (DFT). These descriptors provide insights into the electronic properties and reaction kinetics of the molecules.

While specific computational data for this compound is sparse in the literature, studies on other triazine derivatives offer valuable comparative data. The following table summarizes key reactivity descriptors for a representative triazine derivative, N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine, calculated using the B3LYP/6-311++G(d,p) basis set.[4]

| Parameter | Value | Reference |

| EHOMO | -6.2967 eV | [4] |

| ELUMO | -1.8096 eV | [4] |

| HOMO-LUMO Gap (ΔE) | 4.4871 eV | [4] |

| Chemical Hardness (η) | 2.2435 eV | [4] |

| Electronegativity (χ) | - | [4] |

| Electrophilicity Index (ω) | - | [4] |

Note: The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity. A smaller gap generally implies higher reactivity.[4]

For comparative purposes, a study on a cyanurated H-acid azo dye containing a dichlorotriazine moiety reported a low HOMO-LUMO energy gap of 2.947 eV, suggesting a high feasibility for HOMO to LUMO transitions and indicating significant reactivity.[5]

Experimental Protocols for Nucleophilic Substitution

The following protocols are adapted from studies on 2,4,6-trichloro-s-triazine (TCT) and can be applied to this compound with appropriate modifications.[1][6]

Protocol 1: Monosubstitution of a Dichlorotriazine

Objective: To achieve selective monosubstitution at one of the chlorine atoms.

Materials:

-

This compound

-

Nucleophile (e.g., amine, alcohol, thiol) (1.0 equivalent)

-

Dichloromethane (DCM) as solvent

-

Diisopropylethylamine (DIEA) as a base (1.0 equivalent)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Thin Layer Chromatography (TLC) plate and developing chamber

Procedure:

-

Dissolve this compound in DCM in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Add the nucleophile (1.0 equivalent) to the stirring solution.

-

Slowly add DIEA (1.0 equivalent) dropwise.

-

Stir the reaction at 0°C for 30-60 minutes.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM and wash with water to remove DIEA salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the monosubstituted product.

Protocol 2: Disubstitution of a Dichlorotriazine

Objective: To substitute both chlorine atoms with the same or different nucleophiles.

Materials:

-

Monosubstituted 2-amino-4-chloro-6-(substituted)-triazine (from Protocol 1)

-

Second nucleophile (1.0 equivalent)

-

DCM as solvent

-

DIEA (1.0 equivalent)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

TLC plate and developing chamber

Procedure:

-

Dissolve the monosubstituted starting material in DCM in a round-bottom flask.

-

Add the second nucleophile (1.0 equivalent) to the solution.

-

Add DIEA (1.0 equivalent).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Perform the same workup and isolation procedure as described in Protocol 1 to obtain the disubstituted product.

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the conceptual workflow for theoretical studies and the general mechanism of nucleophilic aromatic substitution on this compound.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the theoretical aspects governing the reactivity of this compound. While direct computational data for this specific molecule remains an area for future research, the analysis of related triazine derivatives offers valuable predictive power for scientists in the field of drug discovery and development. The provided experimental protocols and conceptual workflows serve as a practical starting point for further investigation. Future theoretical studies should focus on calculating the precise activation energies for the nucleophilic substitution of this compound with various nucleophiles, as well as a detailed analysis of its frontier molecular orbitals and electrostatic potential to provide a more complete picture of its reactivity. Such studies will undoubtedly accelerate the rational design of novel triazine-based therapeutic agents.

References

- 1. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. irjweb.com [irjweb.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Use of 2-Amino-4,6-dichlorotriazine in Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dichlorotriazine is a versatile heterocyclic compound widely employed as a key intermediate in the synthesis of reactive dyes. Its trifunctional nature, featuring a triazine ring, two reactive chlorine atoms, and an amino group, allows for the creation of a diverse range of dyestuffs. The chlorine atoms are susceptible to nucleophilic aromatic substitution, enabling the introduction of various chromophoric and auxochromic groups. This reactivity can be controlled to achieve either monosubstitution or disubstitution, offering significant synthetic flexibility.

The resulting dichlorotriazine dyes are highly valued in the textile industry for their ability to form covalent bonds with cellulosic fibers like cotton, leading to excellent wash fastness. These dyes are typically applied under alkaline conditions, where they react with the hydroxyl groups of the fibers. This document provides detailed application notes and experimental protocols for the synthesis of reactive dyes using this compound.

Key Applications

-

Synthesis of Reactive Dyes: The primary application of this compound is in the manufacturing of reactive dyes for cellulosic fibers such as cotton and viscose.

-

Bifunctional Dyes: It serves as a precursor for bifunctional reactive dyes, which incorporate two reactive groups, leading to higher fixation efficiency.

-

Disperse Dyes: With appropriate modification, it can be used to create reactive disperse dyes suitable for dyeing synthetic fibers like nylon and wool.[1]

-

Halochromic Dyes: It is a building block for smart textiles, including the synthesis of azo-based dichlorotriazine reactive dyes that exhibit halochromic (pH-sensitive) behavior.[2]

Chemical Properties and Reactivity

The reactivity of the two chlorine atoms on the triazine ring is the cornerstone of its utility in dye synthesis. These chlorine atoms can be sequentially replaced by nucleophiles. The first chlorine is more reactive and can be substituted at lower temperatures (0-5°C), while the substitution of the second chlorine atom often requires higher temperatures. The amino group at the 2-position can also be functionalized, for instance, through acylation or alkylation, to further modify the dye's properties.

The general mechanism for the reaction of dichlorotriazine dyes with cellulosic fibers involves a nucleophilic substitution reaction, where the hydroxyl groups of the cellulose act as nucleophiles, attacking the electrophilic carbon atoms of the triazine ring and displacing the chlorine atoms. This reaction is typically carried out under alkaline conditions to deprotonate the cellulose hydroxyl groups, making them more potent nucleophiles.

Experimental Protocols

Protocol 1: Synthesis of a Bifunctional Azo Reactive Dye

This protocol describes the synthesis of a bifunctional azo reactive dye using 4,4'-diaminodiphenylsulphone as the diazo component and H-acid cyanurate as the coupling component.

Materials:

-

4,4'-diaminodiphenylsulphone

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

H-acid (4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid)

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Sodium carbonate (Na₂CO₃)

-

Acetone

-

Ice

Procedure:

-

Tetrazotization of 4,4'-diaminodiphenylsulphone:

-

Dissolve 1.24 g (0.005 mol) of 4,4'-diaminodiphenylsulphone in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite dropwise with constant stirring to carry out the tetrazotization. Maintain the temperature below 5°C.

-

-

Cyanuration of H-acid:

-

Dissolve H-acid in water and neutralize it with a sodium carbonate solution.

-

In a separate vessel, prepare a solution of cyanuric chloride in acetone.

-

Add the cyanuric chloride solution to the H-acid solution while maintaining the temperature at 0-5°C and the pH at 6.0-7.0 with the addition of sodium carbonate solution.

-

Stir the mixture for a few hours until the cyanuration is complete.

-

-

Condensation with 4-nitroaniline (optional modification for specific dye structures):

-

The cyanurated H-acid can be further reacted with an aromatic amine like 4-nitroaniline.

-

Raise the temperature of the cyanurated H-acid solution to 45-50°C.

-

Add 4-nitroaniline and maintain the pH with sodium carbonate solution.

-

Stir for several hours to complete the condensation.

-

-

Coupling Reaction:

-

Add the freshly prepared tetrazotized solution of 4,4'-diaminodiphenylsulphone dropwise to the ice-cold solution of the cyanurated coupling component.

-

Maintain the pH at 7.5-8.5 by the simultaneous addition of a sodium carbonate solution (10% w/v).[3]

-

Continue stirring for 4 hours at a temperature below 5°C.

-

-

Isolation of the Dye:

-

Precipitate the synthesized dye by adding sodium chloride.

-

Filter the solid dye, wash it with a small amount of acetone, and dry it at room temperature.

-

Protocol 2: Synthesis of Bis(dichlorotriazine) Reactive Dyes

This protocol outlines the synthesis of bis(dichlorotriazine) reactive dyes, which contain two dichlorotriazine moieties.

Materials:

-

Cyanuric chloride

-

Aromatic diamine (e.g., 4,4'-diaminostilbene-2,2'-disulfonic acid)

-

Coupling component (e.g., H-acid, J-acid, Gamma acid)

-

Sodium carbonate

-

Sodium chloride

Procedure:

-

Preparation of the Dichlorotriazinyl Amino Compound:

-

React the chosen coupling component (e.g., H-acid) with cyanuric chloride in a 1:1 molar ratio at 0-5°C and a pH of 7.0-7.5, maintained with a 20% aqueous solution of sodium carbonate.[4] This reaction attaches one dichlorotriazine group to the amino group of the coupling component.

-

-

Diazotization of the Aromatic Diamine:

-

Diazotize the aromatic diamine (e.g., 4,4'-diaminostilbene-2,2'-disulfonic acid) using a standard procedure with sodium nitrite and hydrochloric acid at 0-5°C.

-

-

Coupling Reaction:

-

Couple the diazotized diamine with the previously prepared dichlorotriazinyl amino compound in a 1:2 molar ratio.

-

Carry out the reaction at 0-5°C and a pH of 7.0-7.5, maintained with a 20% aqueous solution of sodium carbonate, for 3-4 hours.[4]

-

-

Isolation of the Dye:

-

Isolate the synthesized bis(dichlorotriazine) dye by salting it out with 15% sodium chloride.

-

Filter the precipitate and dry it under vacuum at 40°C until a constant weight is achieved.[4]

-

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Bis(dichlorotriazine) Dyes [4]

| Dye | Coupling Component | Reaction Time (hours) |

| Dye 1 | I-acid | 3 |

| Dye 2 | Gamma-acid | 3 |

| Dye 3 | H-acid | 4 |

Table 2: Dyeing Performance of Synthesized Bis(dichlorotriazine) Dyes on Cotton [4]

| Dye | Exhaustion (%) | Fixation (%) | Total Fixation (%) |

| Dye 1 | 89 | 99 | 88.11 |

| Dye 2 | 90 | 98 | 88.20 |

| Dye 3 | 92 | 97 | 89.24 |

| C.I. Reactive Red 1 | 80 | 85 | 68.00 |

Table 3: Fastness Properties of Bifunctional Azo Reactive Dyes on Wool Fabric

| Dye | Light Fastness | Wash Fastness | Perspiration Fastness (Acidic) | Perspiration Fastness (Alkaline) |

| DX1 | 5 | 4-5 | 4 | 4 |

| DX2 | 4-5 | 4 | 4 | 4-5 |

| DX3 | 5 | 4-5 | 4-5 | 4 |

| DX4 | 4 | 4 | 4 | 4 |

| DX5 | 5 | 5 | 4-5 | 4-5 |

| (Fastness rated on a scale of 1 to 5, where 5 is excellent) |

Visualizations

Reaction Pathway for Bifunctional Azo Reactive Dye Synthesis

Caption: Synthesis pathway for a bifunctional azo reactive dye.

Experimental Workflow for Dyeing and Fastness Testing

Caption: General workflow for dyeing fabric and subsequent fastness testing.

Conclusion

This compound remains a crucial building block in the synthesis of high-performance reactive dyes. The protocols and data presented here provide a foundation for researchers to develop novel dyestuffs with tailored properties. The versatility of this intermediate, coupled with well-established synthetic methodologies, ensures its continued importance in the fields of materials science and textile chemistry. Careful control of reaction parameters such as temperature and pH is critical for achieving high yields and the desired degree of substitution on the triazine ring. Further research can explore the synthesis of novel reactive dyes with enhanced properties such as improved fixation, photostability, and unique color characteristics.

References

Applications of 2-Amino-4,6-dichlorotriazine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dichlorotriazine is a highly versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1][2] Its unique trifunctional character, featuring a triazine core, two reactive chlorine atoms, and an amino group, allows for diverse chemical modifications. The chlorine atoms are particularly susceptible to sequential and regioselective nucleophilic aromatic substitution, enabling the introduction of various functionalities at the 4 and 6 positions. This flexibility has made this compound a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for anticancer therapy. This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound in the synthesis and evaluation of potential anticancer agents.

Application Note 1: Synthesis of Symmetrical 4,6-Disubstituted 2-Aminotriazine Derivatives as Potent Anticancer Agents

Derivatives of 2-aminotriazine bearing symmetrical substitutions at the 4 and 6 positions have demonstrated significant cytotoxic activity against various cancer cell lines. The synthetic strategy leverages the reactivity of the two chlorine atoms on the this compound core, allowing for a two-step nucleophilic substitution. A notable example is the synthesis of N-(4-nitrophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine, which has shown potent anticancer activity.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of a representative symmetrical 2-aminotriazine derivative against human breast cancer (MCF7) and murine colon carcinoma (C26) cell lines.

| Compound ID | Structure | Cancer Cell Line | IC50 (µM)[3] |

| 1 | N-(4-nitrophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine | MCF7 | 6.54 |

| C26 | 0.38 | ||

| Paclitaxel (PTX) | - | MCF7 | 2.35 |

| C26 | 4.32 | ||

| Doxorubicin (DOX) | - | MCF7 | 10.52 |

| C26 | 8.06 |

Experimental Protocols

Protocol 1: Synthesis of N-(4-nitrophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine (Compound 1)

This protocol is adapted from the synthesis of analogous symmetrical di-substituted phenylamino-s-triazine derivatives.

Step 1: Synthesis of 2-Amino-4-chloro-6-(4-nitrophenylamino)-1,3,5-triazine

-

Dissolve this compound (1.65 g, 10 mmol) in 50 mL of tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate beaker, dissolve 4-nitroaniline (1.38 g, 10 mmol) in 30 mL of THF.

-

To the this compound solution, add solid potassium carbonate (K2CO3) (1.38 g, 10 mmol).

-

Slowly add the 4-nitroaniline solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature between 0-5 °C.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the mono-substituted product.

Step 2: Synthesis of N-(4-nitrophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine (Compound 1)

-

Dissolve the mono-substituted product from Step 1 (5 mmol) in 30 mL of 1,4-dioxane in a round-bottom flask.

-

Add piperidine (1.28 g, 15 mmol) and potassium carbonate (1.38 g, 10 mmol) to the mixture.

-

Reflux the reaction mixture for 10-12 hours, monitoring completion by TLC (ethyl acetate/hexane, 1:1).

-

After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.

-

Collect the resulting precipitate by vacuum filtration and wash with water.

-

Dry the solid under vacuum to obtain the final product.

-

The product can be further purified by recrystallization from ethanol.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF7, C26) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Paclitaxel).

-

Incubation: Incubate the plate for 48 hours at 37 °C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: EGFR Kinase Inhibition Assay (Generic)

This protocol provides a general method for assessing the inhibitory activity of compounds against Epidermal Growth Factor Receptor (EGFR) kinase.

-

Reagents and Buffers:

-

Recombinant human EGFR kinase domain

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution

-

Substrate (e.g., a poly(Glu, Tyr) peptide)

-

Test compound dilutions in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-detecting system.

-

-

Assay Procedure:

-

In a 96-well plate, add 5 µL of kinase buffer containing the test compound at various concentrations.

-

Add 5 µL of EGFR enzyme solution to each well.

-

Initiate the kinase reaction by adding 10 µL of a mixture of ATP and the substrate. The final concentrations should be optimized for the specific assay conditions (e.g., ATP at its Km value).

-

Incubate the plate at 30 °C for 60 minutes.

-

Stop the reaction and detect the amount of ADP produced (or remaining ATP) using a luminescent-based kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Visualization

Triazine derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is a frequently dysregulated cascade in many cancers and a common target for triazine-based inhibitors.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a triazine derivative.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel anticancer agents derived from this compound.

Caption: Workflow for synthesis and evaluation of 2-aminotriazine derivatives.

Conclusion

This compound is an invaluable starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols and data presented herein provide a framework for researchers to design, synthesize, and evaluate new triazine-based anticancer agents. The versatility of the triazine scaffold, combined with the potential for potent and selective biological activity, ensures that it will remain an area of active investigation in medicinal chemistry.

References

- 1. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

Application Notes and Protocols: 2-Amino-4,6-dichlorotriazine as a Precursor for Novel Pharmaceutical Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-4,6-dichlorotriazine as a versatile precursor for the synthesis of pharmaceutically active compounds, with a particular focus on the development of kinase inhibitors targeting cancer-related signaling pathways. Detailed experimental protocols, quantitative data, and visual diagrams are presented to guide researchers in the design and execution of synthetic strategies leveraging this important chemical scaffold.

Introduction

This compound is a heterocyclic compound that serves as a crucial building block in medicinal chemistry.[1][2] Its utility stems from the differential reactivity of its functional groups: two highly reactive chlorine atoms at the 4 and 6 positions and an amino group at the 2 position.[1][3] The chlorine atoms are susceptible to sequential nucleophilic aromatic substitution (SNAr), allowing for the controlled introduction of a wide array of substituents.[3] This trifunctional character enables the synthesis of diverse libraries of compounds for screening against various biological targets. The s-triazine scaffold is a common motif in many biologically active molecules, including anticancer, antiviral, and anti-inflammatory agents.[1]

A significant application of this compound is in the development of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The triazine core can be elaborated to create potent and selective inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), which plays a central role in the EGFR/PI3K/AKT/mTOR signaling cascade, a pathway frequently overactive in cancer.

This document will focus on the synthesis of a potent chiral 1,3,5-triazine derivative, specifically (R)-4-((4-(3-methoxyphenoxy)-6-(pyrrolidin-3-ylamino)-1,3,5-triazin-2-yl)amino)benzonitrile, which has demonstrated significant cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines, acting as a potential EGFR inhibitor.

Data Presentation

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 933-20-0 | [2] |

| Molecular Formula | C₃H₂Cl₂N₄ | |

| Molecular Weight | 164.98 g/mol | |

| Appearance | White to off-white crystalline solid/powder | [1][2] |

| Melting Point | 239-242 °C | [1] |

| Solubility | Sparingly soluble in water; soluble in warm methanol and warm dioxane. | [2] |

Quantitative Data for the Synthesis of a Chiral 1,3,5-Triazine EGFR Inhibitor

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| This compound | C₃H₂Cl₂N₄ | 164.98 | - | 239-242 | - | |

| Intermediate 1: 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzonitrile | C₁₀H₅Cl₂N₅ | 266.09 | ~95% | >300 | ¹H NMR (DMSO-d₆): δ 11.15 (s, 1H), 8.01 (d, J = 8.8 Hz, 2H), 7.86 (d, J = 8.8 Hz, 2H). | |

| Intermediate 2: (R)-4-((4-chloro-6-(pyrrolidin-3-ylamino)-1,3,5-triazin-2-yl)amino)benzonitrile | C₁₄H₁₃ClN₆ | 316.75 | ~85% | 230-232 | ¹H NMR (DMSO-d₆): δ 10.35 (s, 1H), 8.35 (d, J=6.0 Hz, 1H), 7.82 (d, J=8.8 Hz, 2H), 7.75 (d, J=8.8 Hz, 2H), 4.55 (m, 1H), 3.45-3.20 (m, 4H), 2.20-1.95 (m, 2H). | |